molecular formula C30H39N3O8 B13739614 Fmoc-Dap{(tBu)Ser-Boc}-OH

Fmoc-Dap{(tBu)Ser-Boc}-OH

Cat. No.: B13739614
M. Wt: 569.6 g/mol
InChI Key: IJIRUYKUJDZKIA-ZEQRLZLVSA-N
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Description

Fmoc-Dap{(tBu)Ser-Boc}-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, and the serine residue is protected by a tert-butyl (tBu) group. This compound is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap{(tBu)Ser-Boc}-OH typically involves multiple steps, starting with the protection of the amino groups on diaminopropionic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Boc group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The serine residue is protected by reacting it with tert-butyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solid-phase synthesis techniques allows for the efficient production of this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap{(tBu)Ser-Boc}-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc, Boc, and tBu protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and structures. The deprotected amino acid residues can be further reacted to form longer peptide chains or modified to introduce specific functional groups .

Mechanism of Action

The mechanism of action of Fmoc-Dap{(tBu)Ser-Boc}-OH involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The Boc and tBu groups protect the side chains of the amino acids, ensuring the correct sequence and structure of the final peptide . The deprotection steps remove these protecting groups, allowing the peptide to fold into its native conformation and exhibit its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Dap{(tBu)Ser-Boc}-OH is unique due to the presence of both diaminopropionic acid and serine residues, each protected by specific groups. This allows for the synthesis of peptides with complex sequences and structures, making it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C30H39N3O8

Molecular Weight

569.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C30H39N3O8/c1-29(2,3)40-17-24(33-28(38)41-30(4,5)6)25(34)31-15-23(26(35)36)32-27(37)39-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,34)(H,32,37)(H,33,38)(H,35,36)/t23-,24-/m0/s1

InChI Key

IJIRUYKUJDZKIA-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Origin of Product

United States

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